molecular formula C20H26N2O5S B247922 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B247922
M. Wt: 406.5 g/mol
InChI Key: SAVFBNMIYPTBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as PTP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. One proposed mechanism of action is the inhibition of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation. 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and metastasis.
Biochemical and Physiological Effects
1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer research, 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to inhibit cancer cell growth, induce apoptosis, and reduce tumor size in animal models of breast cancer, lung cancer, and colon cancer. In inflammation research, 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis and colitis. In neurological disorder research, 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its relatively low toxicity compared to other chemical compounds used in cancer and inflammation research. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for clinical translation.

Future Directions

For 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine research include further elucidation of its mechanism of action, optimization of its pharmacological properties, and evaluation of its safety and efficacy in clinical trials. Other potential applications for 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine include its use as a diagnostic tool for cancer and inflammation, as well as its use in combination therapy with other drugs for cancer and inflammation treatment.

Synthesis Methods

The synthesis of 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-(phenylsulfonyl)piperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is usually purified through recrystallization.

Scientific Research Applications

1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

1-(Phenylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O5S/c1-25-18-14-20(27-3)19(26-2)13-16(18)15-21-9-11-22(12-10-21)28(23,24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

SAVFBNMIYPTBHM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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